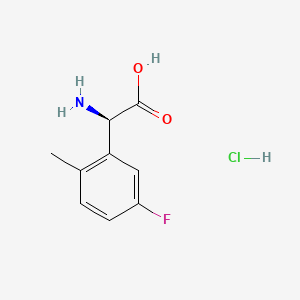
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of both amino and fluorophenyl groups, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and (S)-methyl 2-amino-3-hydroxypropanoate.
Condensation Reaction: The first step involves a condensation reaction between 2-amino-4-fluorobenzaldehyde and (S)-methyl 2-amino-3-hydroxypropanoate in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions can be conducted in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate
- (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl is unique due to its specific stereochemistry and the presence of both amino and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15Cl2FN2O2 |
|---|---|
Peso molecular |
285.14 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate;dihydrochloride |
InChI |
InChI=1S/C10H13FN2O2.2ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;;/h2-3,5,9H,4,12-13H2,1H3;2*1H/t9-;;/m0../s1 |
Clave InChI |
OIUSTIOQYQDRCA-WWPIYYJJSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=C(C=C(C=C1)F)N)N.Cl.Cl |
SMILES canónico |
COC(=O)C(CC1=C(C=C(C=C1)F)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)




![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)

![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)

![N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,8S,11aS,11bS)-3',6',10,11b-tetramethylspiro[2,3,4,4a,5,6,6a,6b,7,9,11,11a-dodecahydro-1H-benzo[a]fluorene-8,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide](/img/structure/B14042473.png)
